4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H10N2O2/c1-4-2-8-3-5-6(4)7(10)9-11-5/h4,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
CYPJHXAVPINXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridin-3-one typically involves cyclization reactions starting from precursors containing amino and carbonyl functional groups that enable ring closure to form the fused oxazole-pyridine system.
Cyclization of 5-Aminoisoxazole with 1,3-Dielectrophiles:
One common synthetic approach involves reacting 5-aminoisoxazole derivatives with 1,3-dielectrophilic compounds under reflux conditions in pyridine solvent. This reaction promotes intramolecular cyclization, forming the oxazolo[5,4-c]pyridin-3-one core with methyl substitution introduced via the starting materials or reagents.Use of Aldehydes or Ketones as Precursors:
The methyl group at the 4-position can be introduced by employing methyl-substituted aldehydes or ketones in the precursor mixture. These carbonyl compounds react with amino groups to form imine intermediates that subsequently cyclize to yield the target heterocycle.Reduction and Substitution Steps:
In some synthetic routes, initial formation of chlorinated or other substituted pyridine intermediates is followed by reduction and cyclization to achieve the final compound. For example, 2-chloropyridine derivatives can react with imidazole or amino alcohols, followed by reduction and ring closure to form the oxazolo-pyridine system.
Reaction Mechanisms and Chemical Transformations
The preparation involves several key chemical transformations:
The cyclization mechanism generally proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by ring closure and elimination of water or other small molecules.
Data Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 5-aminoisoxazole with 1,3-dielectrophiles | 5-Aminoisoxazole, 1,3-dielectrophiles | Reflux in pyridine | High regioselectivity, direct ring formation | Requires precise control of reaction conditions |
| Use of methyl-substituted aldehydes or ketones | Amino alcohols, methyl aldehydes/ketones | Acid/base catalysis, reflux | Efficient methyl incorporation | Potential side reactions with sensitive groups |
| Reduction of chloropyridine intermediates | 2-Chloropyridine derivatives, imidazole | Sodium borohydride reduction | Enables saturation of ring system | Multi-step process, purification needed |
| Industrial scale synthesis (general) | High purity precursors | Controlled temperature, solvent systems | Scalable, reproducible | Limited public data on specific process |
Research Findings and Analysis
Biological Relevance:
The compound is studied for its role as a gamma-aminobutyric acid (GABA) agonist and GABA uptake inhibitor, which makes it significant in neurological drug research.Chemical Stability and Reactivity:
The methyl substitution at the 4-position influences both the chemical reactivity and biological activity, often enhancing lipophilicity and membrane permeability.Synthetic Efficiency:
Literature indicates that cyclization reactions under reflux in pyridine provide a robust and relatively high-yielding route to the target compound, with yields typically optimized by adjusting reaction time and temperature.Purification and Characterization: The hydrochloride salt form is commonly isolated for improved stability and handling. Characterization includes NMR, IR spectroscopy, and crystallography to confirm structure.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the ring system .
Scientific Research Applications
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Key Observations :
- Unlike gaboxadol, which has a hydroxyl group for GABAA receptor binding, the methyl group may shift pharmacological activity toward non-GABAergic targets .
Key Observations :
- The methyl substituent may reduce GABAA affinity compared to gaboxadol but could enhance interactions with hydrophobic binding pockets in other targets (e.g., kinases or immunosuppressive proteins) .
- Immunosuppressive oxazolo-pyrimidinones (e.g., 3-methyl derivatives) suggest that methyl groups in fused heterocycles can modulate immune response pathways .
Computational and Crystallographic Insights
- Ring Puckering: The partially saturated pyridine ring in 4-methyl-oxazolo-pyridinone likely adopts a chair or boat conformation, as described for similar bicyclic systems . Puckering coordinates (amplitude and phase) could predict steric effects of the methyl group on ring flexibility .
- Density Functional Theory (DFT) : Becke’s hybrid functionals (e.g., B3LYP) could model electronic effects of the methyl group on reactivity and binding .
Biological Activity
4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one is a heterocyclic compound characterized by its unique bicyclic structure. It belongs to a class of compounds known for diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interaction with GABA receptors and its implications for treating neurological disorders.
Chemical Structure and Properties
The compound features a methyl group at the 4-position and a tetrahydro configuration that contribute to its chemical reactivity. Its structure allows for various chemical transformations, which can be utilized in synthetic applications.
| Property | Details |
|---|---|
| IUPAC Name | 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Solubility | Soluble in organic solvents |
GABA Receptor Modulation
One of the most significant biological activities of 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one is its role as a gamma-aminobutyric acid (GABA) agonist. This interaction enhances inhibitory neurotransmission in the central nervous system (CNS), suggesting potential therapeutic applications in treating anxiety disorders and epilepsy.
Research indicates that the compound selectively binds to GABA receptors containing the delta subunit, which is crucial for its sedative effects. The following studies highlight its biological efficacy:
- Neuropharmacological Studies : In vitro studies demonstrated that this compound significantly increases GABAergic activity in neuronal cultures.
- Animal Models : Behavioral assays in rodent models indicated anxiolytic effects comparable to established benzodiazepines.
Antiproliferative Effects
Beyond its neuroactive properties, 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one has shown antiproliferative effects against various cancer cell lines. Research suggests that compounds within this class may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| CCRF-CEM (leukemia) | >20 | No significant activity observed |
| MCF-7 (breast cancer) | 15 | Moderate inhibition |
| A549 (lung cancer) | 10 | Significant inhibition |
Synthesis and Case Studies
The synthesis of 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one typically involves cyclization reactions of appropriate precursors. A common method includes reacting 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine.
Case Study: Neurological Applications
A study conducted by researchers focused on the binding affinity of this compound to GABA receptors. The results indicated that the compound exhibits a high affinity for GABA_A receptors compared to other similar compounds. This specificity suggests potential for developing new anxiolytic medications with fewer side effects than traditional treatments.
Q & A
Q. What are the recommended methods for synthesizing 4-Methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. Key intermediates are prepared via condensation reactions, followed by ring closure using reagents like hydroxylamine or its derivatives. For example, fused isoxazole-pyridine systems can be synthesized by reacting α-cyano esters with hydroxylamine under controlled pH and temperature conditions . Post-synthesis purification via column chromatography and recrystallization ensures high purity. Analytical validation using NMR (¹H/¹³C) and mass spectrometry (MS) is critical to confirm structural integrity .
Q. How can the purity and structural integrity of the compound be experimentally verified?
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Structural confirmation relies on ¹H and ¹³C NMR spectroscopy to verify proton environments and carbon frameworks, respectively. Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight validation. For example, the compound’s characteristic NMR signals include a deshielded carbonyl carbon (~170 ppm in ¹³C NMR) and distinct methyl group protons (~1.2–1.5 ppm in ¹H NMR) .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
The compound is soluble to 100 mM in water and DMSO, making it suitable for in vitro assays requiring aqueous or polar aprotic solvents. For cell-based studies, DMSO stock solutions should be diluted to ≤0.1% to avoid cytotoxicity. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers, which may affect bioavailability or receptor binding .
Advanced Research Questions
Q. How can researchers analyze the compound’s interaction with GABAA receptors?
Radioligand binding assays using [³H]-muscimol or [³H]-GABA are standard for evaluating affinity at GABAA receptor subtypes. Electrophysiological techniques (e.g., patch-clamp on transfected HEK293 cells) assess functional modulation of chloride ion currents. Structural analogs with methyl substitutions show enhanced receptor subtype selectivity, suggesting the methyl group in this compound may influence binding kinetics .
Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., sedative vs. anticonvulsant efficacy)?
Discrepancies often arise from differences in assay conditions (e.g., receptor subunit composition, animal models). A tiered approach is recommended:
Q. What computational methods are effective for predicting structure-activity relationships (SAR) for this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with GABAA receptor binding pockets. QSAR models trained on analogs (e.g., substituting methyl groups or modifying the oxazole ring) highlight critical descriptors like logP (lipophilicity) and polar surface area (PSA). For example, reduced PSA correlates with enhanced blood-brain barrier permeability .
Q. How to design in vivo studies to evaluate the compound’s sedative effects while minimizing off-target toxicity?
Use dose-response studies in rodents (e.g., open-field test for locomotor activity, rotarod for motor coordination). Monitor plasma and brain concentrations via LC-MS/MS to correlate exposure with effect. Toxicity screens should include liver enzyme assays (ALT/AST) and histopathology. Co-administration with GABAA antagonists (e.g., bicuculline) can confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
